molecular formula C16H18O5 B13944733 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester

4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13944733
M. Wt: 290.31 g/mol
InChI Key: HIEXIDUVCQJAPO-UHFFFAOYSA-N
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Description

4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes multiple methoxy groups and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the methylation of 4,5,8-trimethoxy-6-methyl-2-naphthalenecarboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 4,5,8-trihydroxy-6-methyl-2-naphthalenecarboxylic acid.

    Reduction: Formation of 4,5,8-trimethoxy-6-methyl-2-naphthalenemethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester involves its interaction with various molecular targets. The methoxy groups and the naphthalene core play a crucial role in its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4,5,8-Trimethoxy-2-naphthalenecarboxylic acid
  • 6-Methyl-2-naphthalenecarboxylic acid methyl ester
  • 4,5,8-Trihydroxy-6-methyl-2-naphthalenecarboxylic acid methyl ester

Uniqueness: 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of three methoxy groups and a methyl group on the naphthalene ring, which significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 4,5,8-trimethoxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C16H18O5/c1-9-6-12(18-2)11-7-10(16(17)21-5)8-13(19-3)14(11)15(9)20-4/h6-8H,1-5H3

InChI Key

HIEXIDUVCQJAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=C1OC)OC)C(=O)OC)OC

Origin of Product

United States

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